molecular formula C6H5F2NS B1431477 2,6-Difluoro-3-(methylthio)pyridine CAS No. 1820707-95-6

2,6-Difluoro-3-(methylthio)pyridine

Cat. No.: B1431477
CAS No.: 1820707-95-6
M. Wt: 161.17 g/mol
InChI Key: HQLHFXCIBNGVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-3-(methylthio)pyridine is an organic compound with the molecular formula C6H5F2NS and a molecular weight of 161.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(methylthio)pyridine typically involves the reaction of 2,6-difluoropyridine with a methylthiolating agent under specific conditions. One common method is the nucleophilic substitution reaction where 2,6-difluoropyridine reacts with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-3-(methylthio)pyridine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and result in specific effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-(methylthio)pyridine is unique due to the combination of its fluorine atoms and methylthio group, which confer distinct reactivity and versatility in chemical synthesis and research applications. This makes it a valuable compound in various scientific and industrial contexts .

Properties

IUPAC Name

2,6-difluoro-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHFXCIBNGVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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